molecular formula C5H11Br2NO B14509434 Methyl 4-bromobutanimidate;hydrobromide CAS No. 64222-91-9

Methyl 4-bromobutanimidate;hydrobromide

Cat. No.: B14509434
CAS No.: 64222-91-9
M. Wt: 260.95 g/mol
InChI Key: XQDUCDHREBWQNP-UHFFFAOYSA-N
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Description

Methyl 4-bromobutanimidate;hydrobromide is an organic compound that belongs to the class of brominated imidates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromobutanimidate;hydrobromide typically involves the bromination of an appropriate precursor. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds through a radical mechanism, where the bromine radical abstracts a hydrogen atom from the precursor, leading to the formation of the brominated product .

Industrial Production Methods

For industrial-scale production, the process may involve the use of more efficient and environmentally friendly methods. For instance, the use of thionyl chloride as a scavenger of water generated during the reaction can improve the yield and purity of the product . Additionally, the reaction conditions can be optimized to minimize the formation of by-products and enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromobutanimidate;hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.

    Oxidation Reactions: It can undergo oxidation to form different oxidized products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amides, while reduction reactions can yield primary or secondary amines .

Mechanism of Action

The mechanism of action of Methyl 4-bromobutanimidate;hydrobromide involves its interaction with specific molecular targets. For example, in biological systems, it can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids . This modification can lead to changes in the structure and function of the target molecules, affecting various cellular processes.

Comparison with Similar Compounds

Methyl 4-bromobutanimidate;hydrobromide can be compared with other similar compounds such as:

Properties

CAS No.

64222-91-9

Molecular Formula

C5H11Br2NO

Molecular Weight

260.95 g/mol

IUPAC Name

methyl 4-bromobutanimidate;hydrobromide

InChI

InChI=1S/C5H10BrNO.BrH/c1-8-5(7)3-2-4-6;/h7H,2-4H2,1H3;1H

InChI Key

XQDUCDHREBWQNP-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CCCBr.Br

Origin of Product

United States

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